N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide
Overview
Description
The compound N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide is a chemical entity that can be derived from various synthetic pathways and has potential applications in different fields such as insecticidal activity and biological evaluations. The structure of this compound suggests the presence of an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen, and a trifluoromethyl group which is known for its electron-withdrawing properties .
Synthesis Analysis
The synthesis of related acetamide compounds often involves the use of starting materials that undergo functional group transformations to yield the desired product. For instance, the oxidation of N-(4-chloro-3-methyl-5-isothiazolyl) acetamide derivatives can be achieved using dimethylformamide dimethylacetal, leading to a variety of functional group transformations . Another approach is the Ugi four-component reaction, which assembles intermediates that can undergo further reactions such as copper-catalyzed tandem reactions to produce complex fused tricyclic scaffolds . Additionally, novel methods for synthesizing N-substituted acetamides involve amination and cyclization reactions followed by reactions with catalysts to yield the target compounds .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These methods confirm the presence of the expected functional groups and the overall molecular framework. For example, the synthesis of N-(4-(3-oxomorpholino)phenyl) acetamide derivatives involves structural variations that are confirmed by spectral data . The molecular structure can significantly influence the biological activity of these compounds, as seen in the evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, where the arrangement of substituents affects their antiplasmodial properties .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. The Beckmann rearrangement is one such reaction that has been utilized in the synthesis of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, followed by trifluoroacetylation to yield compounds with potential antiplasmodial properties . The reactivity of these compounds is also influenced by their intermolecular interactions, such as hydrogen bonding and halogen interactions, which can be observed in the crystal structures of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide and its derivatives are influenced by their molecular structures. The presence of electronegative groups like trifluoromethyl can affect the compound's lipophilicity, boiling point, and stability. The crystallographic analysis of similar compounds reveals the influence of intermolecular interactions on the compound's solid-state properties, such as melting point and solubility .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Dynamic Stereochemistry: Research has shown the synthesis of novel compounds related to N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide, highlighting the importance of silicon coordination in the creation of complex molecular structures. These studies provide insights into the dynamic stereochemistry of such compounds, which can be pivotal for designing molecules with specific orientations and properties (Negrebetsky et al., 2008).
Antimicrobial Applications
- Antibacterial Evaluation of Triazole Derivatives: A study on the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus explored their antimicrobial activity. These compounds displayed promising antimicrobial activities against various bacterial and fungal strains, illustrating the potential of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide derivatives as effective antimicrobial agents (Rezki, 2016).
Antiplasmodial and Antitubercular Properties
- Evaluation for Antiplasmodial Properties: Novel N-(3-Trifluoroacetyl-indol-7-yl) acetamides have been synthesized and evaluated for potential in vitro antiplasmodial properties. Preliminary results revealed certain structural requirements for biological activity, offering a pathway for developing new treatments for malaria (Mphahlele et al., 2017).
- Antimycobacterial Agents: The synthesis of novel fluorinated pyrazolo-1,2,3-triazole hybrids has shown promising in vitro antimycobacterial activity, highlighting the potential of these compounds in treating tuberculosis (Emmadi et al., 2015).
Drug Discovery and Design
- Click Chemistry in Drug Discovery: The application of click chemistry, which involves the synthesis of 1,2,3-triazoles, offers a robust method for linking molecules in drug discovery. This technique has been applied to create compounds with potential biological targets, indicating the broad applicability of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide derivatives in medicinal chemistry (Kolb & Sharpless, 2003).
Safety And Hazards
properties
IUPAC Name |
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMJANPVRFCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NO1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
CAS RN |
110235-22-8 | |
Record name | N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.